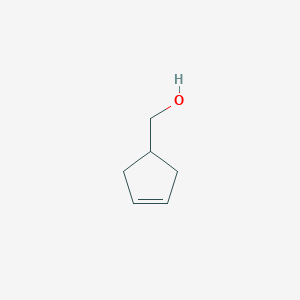

1-Hydroxymethyl-3-cyclopentene

Vue d'ensemble

Description

1-Hydroxymethyl-3-cyclopentene is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Carbocyclic Nucleosides

1-Hydroxymethyl-3-cyclopentene has been utilized in the synthesis of new carbocyclic nucleosides. In a study, it was epoxidized and converted into amino carbocyclic nucleosides and a cyclopentane nucleoside analogue, demonstrating potential biological activities. The process highlighted the importance of steric control in the regioselectivity of epoxidation (Agrofoglio et al., 1994).

Catalytic Hydroformylation

The compound has been a key intermediate in catalytic hydroformylation processes. A study achieved high enantioselectivities and diastereoselectivities in desymmetrizing cyclopentenes using rhodium catalysis. This methodology provided an efficient route to chiral cyclopentane carboxaldehydes, with the compound serving as a crucial intermediate (You et al., 2016).

Morita-Baylis-Hillman Reaction

A practical preparation of the compound was demonstrated using the Morita-Baylis-Hillman reaction. The efficiency of this reaction was strongly influenced by the choice of solvent, offering a concise way to produce the compound (Ito et al., 2005).

Polymerization Studies

It has been used in polymerization studies, particularly in the production of poly(cis-1,3-cyclopentane). Studies have shown that cyclopentene can be oligomerized or polymerized using specific metallocene catalysts, with this compound playing a role in these processes (Kelly et al., 1994).

Enantioselective Synthesis

The compound has been synthesized enantioselectively for use as a building block in various biologically active products. The synthesis involves palladium-catalyzed allylic alkylation, demonstrating its versatility in organic synthesis (Craig et al., 2012).

Propriétés

IUPAC Name |

cyclopent-3-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLKZHGHNJBOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363786 | |

| Record name | 1-Hydroxymethyl-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25125-21-7 | |

| Record name | 1-Hydroxymethyl-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-3-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-hydroxymethyl-3-cyclopentene in medicinal chemistry?

A: this compound serves as a key starting material for synthesizing carbocyclic nucleoside analogs [, , ]. These analogs are particularly interesting for their potential antiviral activity. Unlike traditional nucleosides, which have a sugar ring, carbocyclic nucleosides feature a cyclopentane ring, increasing their metabolic stability and potentially improving their therapeutic properties.

Q2: How does the stereochemistry of this compound impact the synthesis of carbocyclic nucleosides?

A: The stereochemistry of the hydroxyl group and the double bond in this compound is crucial for controlling the stereochemistry of the final carbocyclic nucleoside analogs. For instance, researchers have demonstrated that the regioselectivity of the epoxidation reaction of this compound, a key step in carbocyclic nucleoside synthesis, can be controlled by using different protecting groups on the hydroxyl group []. This control over stereochemistry is essential as different stereoisomers of nucleoside analogs can exhibit dramatically different biological activities.

Q3: Can you provide an example of a specific carbocyclic nucleoside synthesized from this compound and its potential application?

A: One example is the synthesis of (±)-aristeromycin, a carbocyclic analog of adenosine, starting from this compound []. While (±)-aristeromycin itself has shown limited antiviral activity, it serves as a foundation for developing further modified analogs with improved potency and selectivity against specific viruses.

Q4: What are the future directions in research involving this compound and carbocyclic nucleosides?

A4: Future research will likely focus on:

- Developing more efficient and stereoselective synthetic routes to access a wider variety of carbocyclic nucleoside analogs from this compound [].

- Exploring new analogs with modifications to the cyclopentane ring and nucleobase to enhance antiviral activity and target specific viruses like CMV, HSV, or influenza [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)